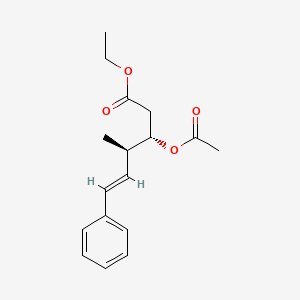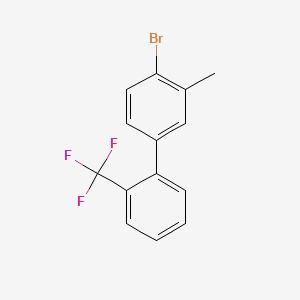
4'-Bromo-3'-methyl-2-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom, methyl group, and trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can be compared with other similar compounds such as:
4-Bromo-3-methyl-2-trifluoromethyl-thiophene: This compound has a thiophene ring instead of a biphenyl structure, which imparts different electronic and steric properties.
4-Bromo-3-methyl-2-trifluoromethyl-pyridine: This compound contains a pyridine ring, which can affect its reactivity and interactions with other molecules.
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: This compound has an azobenzene moiety, which can undergo photoisomerization and be used in photoactive materials.
The uniqueness of 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl lies in its specific combination of substituents and the resulting properties that make it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C14H10BrF3 |
|---|---|
Peso molecular |
315.13 g/mol |
Nombre IUPAC |
1-bromo-2-methyl-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H10BrF3/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16,17)18/h2-8H,1H3 |
Clave InChI |
BAGSWZZGPXWJKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




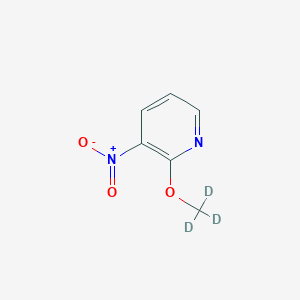

![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)

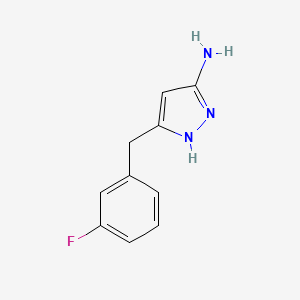
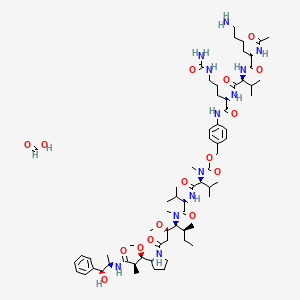
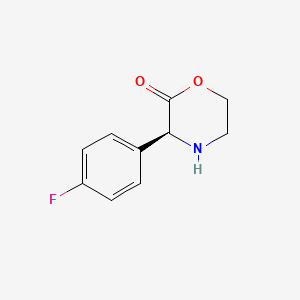
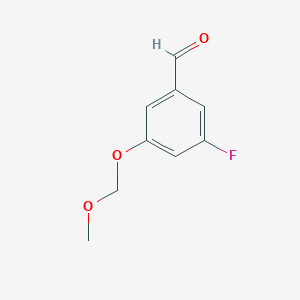
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)


